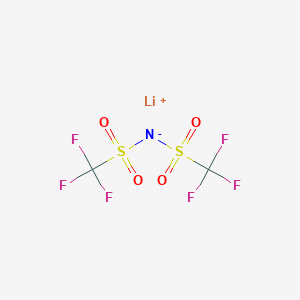

lithium;bis(trifluoromethylsulfonyl)azanide

説明

特性

IUPAC Name |

lithium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZMZKBZAYQGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of lithium bis(trifluoromethylsulfonyl)azanide typically involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature conditions. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution to form the desired product . This method simplifies the process and improves product purity, making it suitable for large-scale industrial production.

Industrial Production Methods

In industrial settings, the production of lithium bis(trifluoromethylsulfonyl)azanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a white solid, which is then vacuum dried to remove any residual solvents .

化学反応の分析

Types of Reactions

Lithium bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in anion metathesis reactions to form chiral imidazolium salts.

Coordination Reactions: The compound acts as a weakly coordinating anion, making it useful in the preparation of rare-earth Lewis acid catalysts.

Common Reagents and Conditions

Common reagents used in reactions with lithium bis(trifluoromethylsulfonyl)azanide include trifluoromethyl lithium and bis(fluorosulfonyl)imide lithium solution. Reactions are typically carried out under inert atmosphere conditions to prevent moisture and oxygen from affecting the reaction .

Major Products

Major products formed from reactions involving lithium bis(trifluoromethylsulfonyl)azanide include chiral imidazolium salts and rare-earth Lewis acid catalysts .

科学的研究の応用

Lithium bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications:

作用機序

The mechanism by which lithium bis(trifluoromethylsulfonyl)azanide exerts its effects involves its role as a lithium-ion source in electrolytes. The compound enhances the ionic conductivity of the electrolyte, facilitating the efficient transport of lithium ions. This is essential for the performance of lithium-ion batteries and other electrochemical devices .

類似化合物との比較

Similar Compounds

Lithium hexafluorophosphate: Commonly used in lithium-ion batteries but less stable compared to lithium bis(trifluoromethylsulfonyl)azanide.

Lithium bis(fluorosulfonyl)imide: Another lithium salt with similar applications but different electrochemical properties.

Lithium bis(perfluoroethylsulfonyl)imide: Used in similar applications but with different solubility and stability characteristics.

Uniqueness

Lithium bis(trifluoromethylsulfonyl)azanide is unique due to its high solubility in water, excellent electrochemical stability, and ability to act as a weakly coordinating anion. These properties make it a preferred choice for use in lithium-ion batteries and other advanced electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。